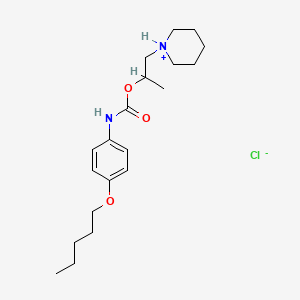

1-piperidin-1-ium-1-ylpropan-2-yl N-(4-pentoxyphenyl)carbamate;chloride

CAS No.: 42438-18-6

Cat. No.: VC20484379

Molecular Formula: C20H33ClN2O3

Molecular Weight: 384.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42438-18-6 |

|---|---|

| Molecular Formula | C20H33ClN2O3 |

| Molecular Weight | 384.9 g/mol |

| IUPAC Name | 1-piperidin-1-ium-1-ylpropan-2-yl N-(4-pentoxyphenyl)carbamate;chloride |

| Standard InChI | InChI=1S/C20H32N2O3.ClH/c1-3-4-8-15-24-19-11-9-18(10-12-19)21-20(23)25-17(2)16-22-13-6-5-7-14-22;/h9-12,17H,3-8,13-16H2,1-2H3,(H,21,23);1H |

| Standard InChI Key | LFNHNYZMDSIVNW-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCOC1=CC=C(C=C1)NC(=O)OC(C)C[NH+]2CCCCC2.[Cl-] |

Introduction

1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-pentoxyphenyl)carbamate;chloride is a complex organic compound belonging to the class of piperidine derivatives. This compound features a piperidine ring substituted with various functional groups, making it of interest in medicinal chemistry and pharmacology. The compound's chemical structure is characterized by its piperidin-1-ium core, a propan-2-yl substituent, and a carbamate moiety linked to a phenyl group with a pentoxy substituent .

Synthesis and Chemical Reactions

The synthesis of 1-piperidin-1-ium-1-ylpropan-2-yl N-(4-pentoxyphenyl)carbamate;chloride can be approached through several methodologies, typically involving the reaction of piperidine derivatives with carbamates and alkylating agents. These reactions are typically conducted under controlled conditions to ensure selectivity and yield. Monitoring can be achieved using techniques such as thin-layer chromatography or high-performance liquid chromatography.

Biological Activity and Potential Applications

Research indicates that compounds with similar structures may exhibit activity as neurotransmitter modulators or enzyme inhibitors. The presence of the piperidine ring suggests potential interactions with nicotinic acetylcholine receptors or other central nervous system targets. The unique combination of its structural components suggests potential biological activity, warranting further investigation.

Related Compounds

Compounds with similar structures include 1-piperidin-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate, which shares a similar carbamate moiety but differs in the alkoxy substituent on the phenyl ring. This compound has a molecular weight of 320.4 g/mol and is characterized by its specific chemical and physical properties .

Comparison of Related Compounds

| Compound | Molecular Formula | Molecular Weight |

|---|---|---|

| 1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-pentoxyphenyl)carbamate;chloride | C20H33ClN2O3 | Not specified |

| 1-Piperidin-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate | C18H28N2O3 | 320.4 g/mol |

| (4-(Pentyloxy)phenyl)carbamic acid 1-methyl-2-(1-piperidinyl)ethyl ester hydrochloride | C20H32ClN2O3 | 384.9 g/mol |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume